GR79236
Übersicht
Beschreibung
GR79236 ist ein hochpotenter und selektiver Agonist des Adenosin-A1-Rezeptors. Es besitzt signifikante analgetische und entzündungshemmende Eigenschaften sowohl beim Menschen als auch bei Tieren. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Migräne und anderen schmerzbestimmten Erkrankungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst die Herstellung von N-[(1S,2S)-2-Hydroxycyclopentyl]Adenosin. Die wichtigsten Schritte beinhalten die Bildung des Cyclopentylrings und die anschließende Anbindung des Adenosin-Anteils. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Steuerung von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln .
Wissenschaftliche Forschungsanwendungen
GR79236 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Adenosin-Rezeptor-Interaktionen und Signalwege zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorbindung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Schmerzen, Entzündungen und Migräne untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Arzneimittelforschung eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Bindung an Adenosin-A1-Rezeptoren. Diese Bindung hemmt die Freisetzung von Neurotransmittern und reduziert die neuronale Erregbarkeit, was zu analgetischen und entzündungshemmenden Wirkungen führt. Die molekularen Ziele umfassen Adenosin-Rezeptoren im zentralen und peripheren Nervensystem .
Wirkmechanismus
Target of Action
GR79236, also known as N-((1S,trans)-2-Hydroxycyclopentyl)adenosine, is a highly potent, selective, and orally active adenosine A1 receptor agonist . The primary target of this compound is the adenosine A1 receptor, with a Ki of 3.1 nM . The adenosine A1 receptor plays a crucial role in inhibiting adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels, and leading to various downstream effects .
Mode of Action
This compound interacts with its target, the adenosine A1 receptor, and inhibits isoprenaline-stimulated cAMP accumulation in cells . This interaction results in a decrease in cAMP levels, which in turn inhibits the activity of protein kinase A (PKA), a key enzyme in the cAMP-dependent pathway . Additionally, this compound inhibits catecholamine-induced lipolysis in human, rat, and dog isolated adipocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-dependent pathway. By inhibiting adenylate cyclase activity through the activation of the adenosine A1 receptor, this compound reduces cAMP levels . This reduction in cAMP levels leads to a decrease in PKA activity, affecting various downstream effects such as the inhibition of lipolysis .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration, which has been shown to induce minimal changes in the plasma concentration of non-esterified fatty acids and in the blood concentrations of glucose and lactate . Intravenous infusion of this compound to fasted rats, or oral administration of this compound to fasted conscious rats and dogs, produces time- and dose-dependent decreases in the plasma non-esterified fatty acid concentration .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in locomotor activity and the inhibition of seizures in mice . Furthermore, this compound has been shown to have anti-nociceptive and anti-inflammatory actions . In a study involving patients with dental pain after third molar extraction, this compound provided meaningful pain relief for some patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological state of the organism (such as being in a fasted state) can impact the compound’s action . .
Biochemische Analyse
Biochemical Properties
GR79236 plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the adenosine A1 receptor. The compound exhibits high affinity for the adenosine A1 receptor with a Ki value of 3.1 nM, while its affinity for the adenosine A2 receptor is much lower, with a Ki value of 1300 nM . This compound inhibits isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells with an IC50 of 2.6 nM . Additionally, this compound inhibits catecholamine-induced lipolysis in human, rat, and dog isolated adipocytes . These interactions highlight the compound’s role in modulating biochemical pathways related to cAMP signaling and lipid metabolism.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease locomotor activity and inhibit DMCM-induced seizures in mice . In animal models, this compound inhibits trigeminal nerve firing and calcitonin gene-related peptide release, which are pivotal in migraine pathophysiology . The compound also influences glucose and lipid homeostasis by increasing insulin sensitivity in preclinical studies . These cellular effects underscore the compound’s potential therapeutic applications in pain management and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to adenosine A1 receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in intracellular cAMP levels . This reduction in cAMP levels results in the inhibition of catecholamine-induced lipolysis and modulation of other cAMP-dependent pathways. This compound also inhibits the release of calcitonin gene-related peptide and trigeminal nerve firing, contributing to its analgesic and anti-inflammatory actions . These molecular interactions highlight the compound’s potential as a therapeutic agent for pain and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving patients with dental pain, this compound was administered intravenously, and its analgesic effects were monitored over time. The study found that neither dose of this compound produced a significant improvement over placebo, suggesting that the compound’s efficacy may be influenced by factors such as dosage and administration route
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound (0.1-10 mg/kg) to fed rats induces minimal changes in the plasma concentration of non-esterified fatty acids and in the blood concentrations of glucose and lactate . In another study, intravenous infusion of this compound to fasted pithed rats produced time- and dose-dependent decreases in plasma non-esterified fatty acid concentration . These findings suggest that the compound’s effects are dose-dependent and may vary based on the metabolic state of the animal.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and glucose homeostasis. The compound inhibits catecholamine-induced lipolysis in isolated adipocytes, highlighting its role in regulating lipid metabolism . Additionally, this compound has been shown to influence glucose homeostasis by increasing insulin sensitivity in preclinical studies . These interactions with metabolic pathways underscore the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with adenosine receptors. The compound’s high affinity for adenosine A1 receptors suggests that it may be preferentially localized to tissues and cells expressing these receptors The specific transporters or binding proteins involved in the compound’s distribution have not been extensively documented
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with adenosine A1 receptors, which are typically localized to the cell membrane The compound’s binding to these receptors may influence its activity and function within specific cellular compartments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GR79236 involves the preparation of N-[(1S,2S)-2-hydroxycyclopentyl]adenosine. The key steps include the formation of the cyclopentyl ring and the subsequent attachment of the adenosine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GR79236 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation hydroxylierte Derivate entstehen, während durch Reduktion deoxygenierte Verbindungen gebildet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosin: Der natürliche Ligand für Adenosin-Rezeptoren mit breiterer Rezeptoraktivität.
CPA (N6-Cyclopentyladenosin): Ein weiterer selektiver Adenosin-A1-Rezeptor-Agonist mit ähnlichen Eigenschaften.
NECA (5’-N-Ethylcarboxamidoadenosin): Ein nicht-selektiver Adenosin-Rezeptor-Agonist mit Aktivität an mehreren Rezeptorsubtypen
Einzigartigkeit von GR79236
This compound ist einzigartig durch seine hohe Selektivität und Potenz für Adenosin-A1-Rezeptoren. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial für spezifische Erkrankungen wie Migräne und Schmerzmanagement .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTRVEUURNEW-TVDBPQCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154427 | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-18-6 | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR 79236X | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GR-79236 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.